molecular formula C10H13NO B13703653 4-Methoxy-5,6,7,8-tetrahydroquinoline

4-Methoxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B13703653
M. Wt: 163.22 g/mol
InChI Key: DCPYQFQRFDXMBY-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, featuring a methoxy group (-OCH3) at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxyquinoline. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and scalability. Catalysts such as Pd/C or Raney nickel are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the methoxy group, leading to different chemical and biological properties.

    4-Methoxyquinoline: Contains a methoxy group but lacks the tetrahydro structure, resulting in different reactivity and applications.

    6-Methoxy-5,6,7,8-tetrahydroquinoline:

Uniqueness

4-Methoxy-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the methoxy group and the tetrahydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methoxy-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C10H13NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3

InChI Key

DCPYQFQRFDXMBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCCC2=NC=C1

Origin of Product

United States

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